

# Characterization of Methyl 3-formylpicolinate: A Comparative NMR Analysis

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## Compound of Interest

Compound Name: **Methyl 3-formylpicolinate**

Cat. No.: **B144711**

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This guide provides a detailed nuclear magnetic resonance (NMR) characterization of **Methyl 3-formylpicolinate**, a heterocyclic compound of interest in medicinal chemistry and materials science. The analysis is based on predicted <sup>1</sup>H and <sup>13</sup>C NMR spectral data and is presented in comparison with the known NMR data of the related compound, Methyl picolinate. This guide serves as a valuable resource for the structural elucidation and quality control of **Methyl 3-formylpicolinate** and its derivatives.

## Structural Comparison and NMR Data

The introduction of a formyl group at the 3-position of the pyridine ring in **Methyl 3-formylpicolinate** significantly influences the electronic environment of the molecule, leading to predictable changes in the <sup>1</sup>H and <sup>13</sup>C NMR spectra compared to the parent compound, Methyl picolinate.

Table 1: <sup>1</sup>H NMR Spectral Data Comparison

Compound	Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Methyl 3-formylpicolinate	H4	8.15 - 8.25	dd	~8.0, 1.5
H5	7.60 - 7.70	t	~8.0	
H6	8.80 - 8.90	dd	~8.0, 1.5	
-CHO	10.10 - 10.20	s	-	
-OCH <sub>3</sub>	3.95 - 4.05	s	-	
Methyl picolinate	H3	8.05 - 8.15	ddd	~7.7, 1.7, 1.0
H4	7.80 - 7.90	td	~7.7, 1.8	
H5	7.40 - 7.50	ddd	~7.5, 4.8, 1.2	
H6	8.65 - 8.75	ddd	~4.8, 1.7, 0.9	
-OCH <sub>3</sub>	3.90 - 4.00	s	-	

Note: Predicted data for **Methyl 3-formylpicolinate** is based on computational models.

Experimental data for Methyl picolinate is sourced from publicly available spectral databases.

Table 2: <sup>13</sup>C NMR Spectral Data Comparison

Compound	Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
Methyl 3-formylpicolinate	C2	151 - 153
C3	135 - 137	
C4	138 - 140	
C5	127 - 129	
C6	150 - 152	
-C=O (ester)	164 - 166	
-CHO	191 - 193	
-OCH <sub>3</sub>	52 - 54	
Methyl picolinate	C2	149 - 151
C3	126 - 128	
C4	136 - 138	
C5	125 - 127	
C6	148 - 150	
-C=O (ester)	165 - 167	
-OCH <sub>3</sub>	52 - 53	

Note: Predicted data for **Methyl 3-formylpicolinate** is based on computational models.

Experimental data for Methyl picolinate is sourced from publicly available spectral databases.

## Experimental Protocols

The following is a standard protocol for the acquisition of <sup>1</sup>H and <sup>13</sup>C NMR spectra for small organic molecules like **Methyl 3-formylpicolinate**.

### 1. Sample Preparation:

- **Dissolution:** Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ). For liquid samples, use one to two drops.
- **Filtration:** To remove any particulate matter that could affect the spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts ( $\delta = 0.00$  ppm).

## 2. NMR Spectrometer Setup and Data Acquisition:

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.
- **$^1\text{H}$  NMR Acquisition Parameters (Typical):**
  - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
  - Number of Scans: 16 to 64 scans, depending on the sample concentration.
  - Relaxation Delay (d1): 1-2 seconds.
  - Acquisition Time (aq): 3-4 seconds.
  - Spectral Width (sw): 12-16 ppm.
- **$^{13}\text{C}$  NMR Acquisition Parameters (Typical):**
  - Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') to simplify the spectrum to single lines for each unique carbon.
  - Number of Scans: 1024 or more scans, as the  $^{13}\text{C}$  nucleus is less sensitive than  $^1\text{H}$ .
  - Relaxation Delay (d1): 2-5 seconds.
  - Acquisition Time (aq): 1-2 seconds.

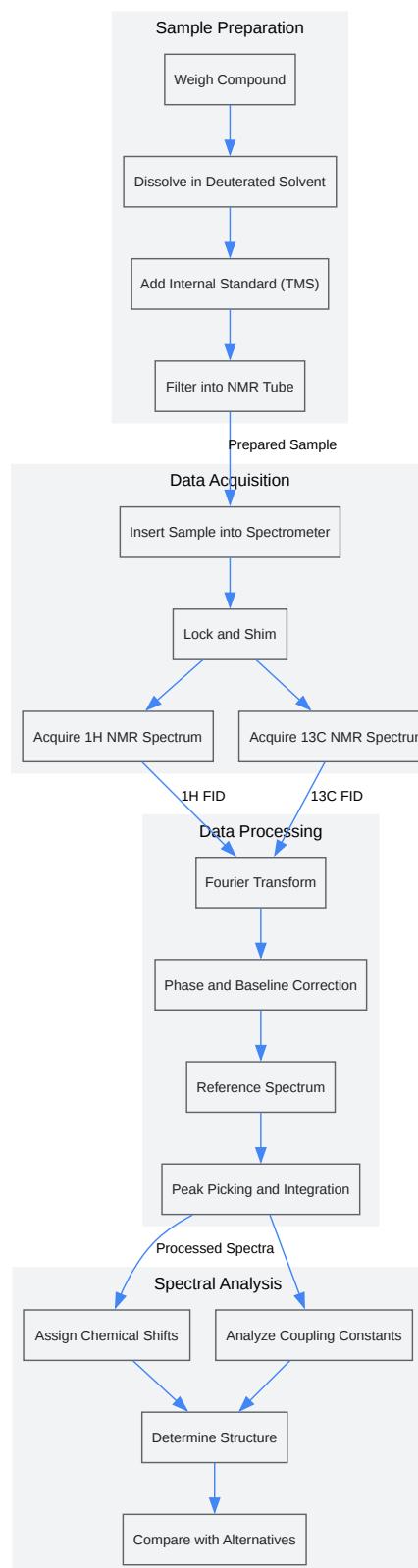
- Spectral Width (sw): 0-220 ppm.

### 3. Data Processing:

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline.
- Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm for  $^1\text{H}$  NMR or the solvent peak to its known chemical shift for  $^{13}\text{C}$  NMR (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).
- Integration and Peak Picking: Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative ratios of protons. Identify the chemical shift of each peak in both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.

## Workflow for NMR Characterization

The following diagram illustrates the general workflow for the characterization of an organic compound using NMR spectroscopy.

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Caption: Workflow for NMR-based characterization of organic compounds.

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